molecular formula C18H23Cl2NO4 B1334384 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid CAS No. 887344-21-0

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid

Cat. No. B1334384
M. Wt: 388.3 g/mol
InChI Key: KKYVRPWWYUVUPJ-UHFFFAOYSA-N
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Description

The compound "1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid" is a chemical that belongs to a class of organic compounds known for their tert-butyl oxycarbonyl (BOC) group. This group is commonly used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability and ease of removal under acidic conditions, making it a valuable tool in peptide synthesis.

Synthesis Analysis

The synthesis of compounds with the BOC group can be achieved through the activation of carboxylic acids as their active esters. For instance, tert-butyl carbonates (BOC-OX) can be prepared in situ by the reaction of an alcohol (X-OH) with di-tert-butyl dicarbonate (BOC2O) in the presence of DMAP, as described in the activation of carboxylic acids . This method leads to the formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield. The by-products of this reaction are environmentally safe tert-BuOH and CO2 .

Molecular Structure Analysis

The molecular structure of related tert-butyl piperazine-carboxylate compounds has been characterized by various techniques, including X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic crystal system with specific unit cell parameters, and the molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions . Similarly, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate also crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate .

Chemical Reactions Analysis

The BOC group in the compound can undergo various chemical reactions, particularly those involving the formation of amides or peptides. The active esters formed by the BOC group can react with amines to yield the corresponding amides, which are crucial intermediates in the synthesis of more complex molecules. The tert-butyl group can be removed under acidic conditions, allowing for further functionalization of the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid" are not detailed in the provided papers, related compounds exhibit crystalline structures with defined unit cell parameters and intermolecular interactions that contribute to their stability and reactivity . The presence of the BOC group generally increases the molecular weight and steric bulk, affecting the solubility and reactivity of the compound. The dichlorobenzyl moiety may also influence the compound's lipophilicity and potential biological activity.

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric syntheses of compounds related to 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid have been explored. For example, the asymmetric synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, including their N-Boc and N-Cbz protected analogues, has been documented. These syntheses are significant in producing enantiomerically pure compounds starting from amino acids like L-aspartic acid and N-Cbz-beta-alanine (Xue et al., 2002).

Chemical Activation and Intermediate Formation

  • Carboxylic acids, including those structurally related to the compound , have been activated using tert-butyl carbonates. This process is significant for the formation of benzotriazinonyl esters, which are intermediates in reactions with amines to form amides or peptides (Basel & Hassner, 2002).

Synthesis of Biological Active Alkaloids

  • The versatility of certain piperidine-1-carboxylic acid tert-butyl esters, related to the compound , has been demonstrated in the synthesis of biologically active alkaloids. These include sedridine, ethylnorlobelol, and coniine, highlighting the compound's role as a valuable chiral building block (Passarella et al., 2005).

Pharmaceutical Intermediate Synthesis

  • The compound has been used in synthesizing various pharmaceutical intermediates. For example, its role in the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a triple reuptake inhibitor, demonstrates its importance in creating complex therapeutic molecules (Yamashita et al., 2015).

Molecular Structure Analysis

  • Detailed molecular structure analysis, such as X-ray diffraction studies, has been conducted on compounds similar to 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid. This analysis is crucial for understanding the compound's chemical properties and potential applications in various fields (Moriguchi et al., 2014).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-4-7-18(11-21,15(22)23)10-12-5-6-13(19)14(20)9-12/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYVRPWWYUVUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396880
Record name 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid

CAS RN

887344-21-0
Record name 1-(1,1-Dimethylethyl) 3-[(3,4-dichlorophenyl)methyl]-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887344-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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